molecular formula C17H14O4 B1347157 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione CAS No. 1470-38-8

2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B1347157
CAS No.: 1470-38-8
M. Wt: 282.29 g/mol
InChI Key: ABMVPHQMDUVUSM-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Formula

The compound is systematically named 2-[(3,4-dimethoxyphenyl)methylidene]-1H-indene-1,3(2H)-dione according to IUPAC nomenclature rules. This name reflects its core structure: a bicyclic indene-1,3-dione system with a 3,4-dimethoxybenzylidene substituent at the 2-position.

The structural formula (Figure 1) consists of:

  • A fused bicyclic indene system with ketone groups at positions 1 and 3
  • A methylidene (-CH=) bridge linking the indene core to a 3,4-dimethoxyphenyl group

The SMILES notation for this compound is COC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OC , which encodes the connectivity of its 17 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms.

CAS Registry Number and Alternative Synonyms

The compound has been assigned the CAS Registry Number 1470-38-8 . It is documented under multiple synonyms across chemical databases and literature (Table 1).

Table 1: Alternative Names for 1470-38-8

Synonym Source
2-(3,4-Dimethoxy-phenyl)-indan-1,3-dion ChemSpider
2-Veratrylindan-1,3-dion Chemsrc
1H-Indene-1,3(2H)-dione, 2-(3,4-dimethoxyphenyl)- PubChem
2-(3,4-Dimethoxyphenyl)-1,3-indandione ZhangLab GLASS
NSC215219 SciToys

These synonyms reflect variations in naming conventions between different chemical naming systems and database curation practices.

Molecular Formula and Weight Calculations

The molecular formula C₁₇H₁₄O₄ is derived from its structural composition:

  • 17 carbon atoms
  • 14 hydrogen atoms
  • 4 oxygen atoms

The molecular weight is calculated as follows:

Table 2: Molecular Weight Calculation

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon 17 12.01 204.17
Hydrogen 14 1.008 14.11
Oxygen 4 16.00 64.00
Total - - 282.28

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-20-13-8-7-10(9-14(13)21-2)15-16(18)11-5-3-4-6-12(11)17(15)19/h3-9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMVPHQMDUVUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10309733
Record name 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione
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Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1470-38-8
Record name NSC215219
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215219
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-DIMETHOXY-PHENYL)-INDAN-1,3-DIONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 3,4-dimethoxybenzaldehyde with indan-1,3-dione under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione moiety to diol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Diol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Substituted Phenyl Derivatives

Compounds with aryl substituents on the indanedione core demonstrate how electronic and steric effects influence physicochemical and biological properties:

Compound Substituents Molecular Weight XlogP Melting Point (°C) Key Features
Target Compound 3,4-Dimethoxy 282.295 2.9 Not reported High solubility due to methoxy groups
3,4-Dichloro derivative 3,4-Dichloro 303.138 ~3.5* Not reported Increased lipophilicity; potential toxicity concerns
4-Methoxy derivative 4-Methoxy 252.26 ~2.2* Not reported Reduced steric hindrance vs. target
3,5-Dimethyl derivative 3,5-Dimethyl 250.297 ~2.5* Not reported Enhanced thermal stability

Notes:

  • Methoxy groups (as in the target compound) improve aqueous solubility and electron-donating capacity, favoring applications in optoelectronics or sensors .

Heteroaromatic Substituted Derivatives

Introduction of nitrogen-containing heterocycles alters conjugation and reactivity:

  • Pyrophthalone (PP) and Quinophthalone (QP): PP (2-(2-pyridinyl)) and QP (2-(2-quinolinyl)) exhibit extended π-conjugation, making them suitable as dyes and organic semiconductors . QP’s quinolinyl group increases molecular weight (~265 vs. target’s 282) and photostability under UV light in non-polar solvents . Applications: Used in textile dyes and photovoltaic materials due to their stable radical intermediates under photolysis .
  • Indole-Substituted Derivatives :

    • Compounds like (Z)-2-((1H-indol-5-yl)methylene)-1H-indene-1,3(2H)-dione show antioxidant and enzyme inhibitory activities, likely due to indole’s redox-active nature .

Hydrazone and Schiff Base Derivatives

Hydrazone functionalization introduces metal-binding capabilities:

  • Quinoxaline Hydrazone : Synthesized in 52.3% yield via acetic acid-mediated condensation. High melting point (217–220°C) indicates strong intermolecular interactions. Potential antimicrobial activity inferred from analogous indanedione derivatives.
  • Phenylhydrazone Derivatives : 2-(2-Phenylhydrazono) and 4-methoxyphenylhydrazone derivatives act as selective Cu²⁺ fluorescent chemosensors, with detection limits in nanomolar ranges. The hydrazone moiety enables chelation, altering fluorescence properties upon metal binding .

Complex Fused-Ring Systems

Bulkier fused systems impact solubility and bioactivity:

  • Dibenzo[b,e][1,4]diazepine-Fused Derivative :

    • Features a hexahydrodiazepine ring fused to the indanedione core.
    • High molecular complexity likely reduces solubility but may enhance binding to CNS targets.
  • Chromone-Fused Derivative :

    • Melting point >285°C suggests high thermal stability.
    • Chromone’s oxygen-rich structure could confer antioxidant or anti-inflammatory activity.

Derivatives with Functionalized Side Chains

  • Thiazolidinone Substituent : 2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-ylidene) derivatives synthesized via Knoevenagel condensation (94% yield with ionic liquid promoters) . Thiazolidinone’s sulfur and nitrogen atoms may enhance antimicrobial or antidiabetic activity.
  • Propanoyl Substituent : 2-(3-Oxo-3-phenylpropanoyl) derivative’s ketone group introduces additional reactivity sites for nucleophilic attacks.

Biological Activity

2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione, a compound with the molecular formula C₁₇H₁₄O₄ and CAS Number 1470-38-8, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure

The compound features an indene-1,3-dione core substituted with a 3,4-dimethoxyphenyl group. This structural characteristic is significant as it influences the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound include:

  • Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.
  • Antioxidant Properties : It has been shown to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Antitumor Activity

Recent studies have demonstrated the antitumor efficacy of this compound in vitro:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15.6Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)12.4Inhibition of cell proliferation and migration
HeLa (Cervical Cancer)10.8Disruption of mitochondrial function

These results suggest that the compound can effectively inhibit cancer cell growth through multiple mechanisms.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays:

  • DPPH Radical Scavenging : The compound exhibited a scavenging activity of 78% at a concentration of 50 µg/mL.
  • ABTS Assay : It showed an IC50 value of 25 µg/mL in reducing ABTS radicals.

These findings indicate that the compound may protect cells from oxidative damage.

Anti-inflammatory Effects

In models of inflammation, such as lipopolysaccharide (LPS)-induced RAW264.7 macrophages:

  • Cytokine Production : The compound significantly reduced the production of pro-inflammatory cytokines (TNF-α and IL-6) by approximately 45%.
  • NF-kB Pathway Inhibition : It inhibited the NF-kB signaling pathway, which plays a crucial role in the inflammatory response.

Case Studies

A recent study involving zebrafish and mice models assessed the safety and efficacy of this compound:

  • Zebrafish Model : The hatching rate remained at 100% up to a concentration of 75 µg/mL but decreased at higher concentrations. Behavioral assessments indicated no significant abnormalities at lower doses.
  • Mice Model : Hematological analyses revealed no significant toxic effects even at elevated doses, indicating a favorable safety profile.

Q & A

Q. What are the established synthetic methodologies for 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione?

The compound is typically synthesized via condensation reactions. A common approach involves reacting phthalic anhydride derivatives with substituted benzaldehydes (e.g., 3,4-dimethoxybenzaldehyde) under basic conditions (e.g., sodium methoxide in ethyl acetate). Reaction parameters such as molar ratios (1:1 for aldehyde and anhydride), temperature (60–80°C), and solvent polarity significantly influence yield . Purification often employs recrystallization from ethanol or column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm methoxy groups (δ ~3.8–4.0 ppm for OCH3_3) and aromatic protons.
  • FT-IR : Peaks at ~1700–1750 cm1^{-1} confirm carbonyl groups (C=O).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical MW: ~310.3 g/mol) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, critical for confirming the indene-dione backbone .

Q. How can researchers design experiments to assess the compound’s stability under varying pH conditions?

Use accelerated stability testing:

  • Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C and 40°C.
  • Monitor degradation via HPLC/UV-Vis at intervals (0, 7, 14 days).
  • Analyze degradation products using LC-MS to identify hydrolytic pathways (e.g., ring-opening or demethylation) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. Methoxy groups lower LUMO energy, enhancing electron-accepting capacity.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess solubility trends .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide bioactivity hypotheses .

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of derivatives?

  • Factorial Design : Vary parameters (temperature, catalyst loading, solvent) systematically.
  • Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 70°C, 5 mol% NaOMe in THF) to maximize yield (>85%) .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., cell line variability, assay protocols).
  • Dose-Response Replication : Conduct independent assays with standardized protocols (e.g., MTT for cytotoxicity) to validate IC50_{50} values .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. hydroxy groups) to clarify mechanistic trends .

Q. How can a theoretical framework guide the investigation of this compound’s photophysical properties?

  • Marcus Theory : Apply to electron-transfer processes in excited states.
  • Frontier Molecular Orbital (FMO) Analysis : Predict absorption/emission wavelengths (e.g., λmax_{max} ~350 nm for π→π* transitions) .
  • Link findings to applications (e.g., organic semiconductors) by aligning with prior studies on indene-dione derivatives .

Q. What methodological approaches are recommended for analyzing stereochemical outcomes in derivatives?

  • Chiral HPLC : Resolve enantiomers using amylose-based columns.
  • Circular Dichroism (CD) : Confirm absolute configuration of chiral centers.
  • Dynamic NMR : Detect atropisomerism in bulky substituents (e.g., tert-butyl groups) .

Methodological Notes

  • Data Contradictions : Cross-validate results using orthogonal techniques (e.g., XRD vs. NMR for stereochemistry) .
  • Theoretical Linkage : Anchor hypotheses to established frameworks (e.g., Hammett constants for substituent effects) to ensure academic rigor .
  • Experimental Design : Use randomized block designs to control batch variability in synthesis .

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